molecular formula C12H17Cl2N3O B12726292 Carbantel hydrochloride CAS No. 25082-83-1

Carbantel hydrochloride

Cat. No.: B12726292
CAS No.: 25082-83-1
M. Wt: 290.19 g/mol
InChI Key: QVZNPPSDXAGRRO-UHFFFAOYSA-N
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Description

Carbantel hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates, including carbantel hydrochloride, typically involves the reaction of amines with carbonates or phosgene derivatives. One common method is the reaction of primary or secondary amines with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures (around 150°C). This method is considered environmentally friendly as it avoids the use of toxic phosgene .

Industrial Production Methods

Industrial production of carbamates often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems allows for the scalable production of carbamates with high selectivity and yield. The reaction conditions are optimized to ensure the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Carbantel hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Carbantel hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbantel hydrochloride involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular pathways involved include the inhibition of acetylcholinesterase and subsequent modulation of neurotransmitter levels .

Comparison with Similar Compounds

Carbantel hydrochloride can be compared with other carbamates such as:

This compound is unique in its specific chemical structure and its potential applications in various fields. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medical research and therapeutic applications.

Properties

CAS No.

25082-83-1

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

IUPAC Name

(1Z)-1-(1-aminopentylidene)-3-(4-chlorophenyl)urea;hydrochloride

InChI

InChI=1S/C12H16ClN3O.ClH/c1-2-3-4-11(14)16-12(17)15-10-7-5-9(13)6-8-10;/h5-8H,2-4H2,1H3,(H3,14,15,16,17);1H

InChI Key

QVZNPPSDXAGRRO-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/N.Cl

Canonical SMILES

CCCCC(=NC(=O)NC1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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